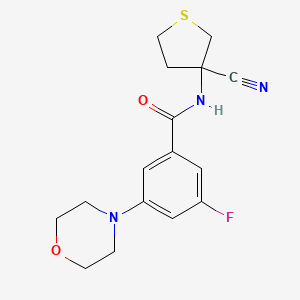
N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an important regulator of apoptosis, or programmed cell death, and is overexpressed in many types of cancer, including leukemia, lymphoma, and solid tumors. ABT-199 has shown promising results in preclinical and clinical studies, and is currently approved by the US Food and Drug Administration (FDA) for the treatment of certain types of leukemia.
Wirkmechanismus
N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide binds to the hydrophobic groove of BCL-2, thereby preventing its interaction with pro-apoptotic proteins such as BIM and PUMA. This leads to the release of these proteins, which in turn activate the intrinsic apoptotic pathway and induce cancer cell death. This compound has a high affinity for BCL-2, with a dissociation constant (Kd) of approximately 0.01 nM.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in cancer cells in vitro and in vivo, while sparing normal cells. It has also been shown to inhibit tumor growth and improve survival in animal models of leukemia and lymphoma. In clinical trials, this compound has demonstrated high response rates and durable remissions in patients with relapsed or refractory chronic lymphocytic leukemia (CLL) and other B-cell malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide has several advantages as a tool for studying the role of BCL-2 in cancer biology. It is a highly selective inhibitor of BCL-2, with minimal off-target effects. It is also orally bioavailable and has a favorable pharmacokinetic profile, allowing for convenient dosing in animal models and clinical trials. However, this compound has some limitations as well. It is a small molecule inhibitor and may not fully recapitulate the physiological effects of genetic or antibody-mediated BCL-2 inhibition. Additionally, this compound may not be effective in all types of cancer or in all patients, and resistance to this compound has been reported in some cases.
Zukünftige Richtungen
Despite its success in CLL and other B-cell malignancies, N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide has yet to show significant efficacy in solid tumors. Future research may focus on identifying combination therapies that enhance the efficacy of this compound in these cancers. Additionally, further studies may explore the mechanisms of resistance to this compound and develop strategies to overcome it. Finally, the development of next-generation BCL-2 inhibitors with improved selectivity, potency, and pharmacokinetics may lead to more effective targeted therapies for cancer.
Synthesemethoden
N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide is synthesized through a multistep process that involves the coupling of a thiolane ring to a fluorobenzene derivative, followed by the addition of a morpholine ring and a cyano group. The final product is purified through multiple chromatographic techniques, including high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-(3-Cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide has been extensively studied in preclinical and clinical settings for its potential as a targeted therapy for various types of cancer. In vitro studies have shown that this compound selectively binds to BCL-2 and induces apoptosis in cancer cells, while sparing normal cells. In vivo studies have demonstrated the efficacy of this compound in animal models of leukemia and lymphoma, as well as solid tumors such as breast and lung cancer.
Eigenschaften
IUPAC Name |
N-(3-cyanothiolan-3-yl)-3-fluoro-5-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c17-13-7-12(8-14(9-13)20-2-4-22-5-3-20)15(21)19-16(10-18)1-6-23-11-16/h7-9H,1-6,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHPHROZISJZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C2=CC(=CC(=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
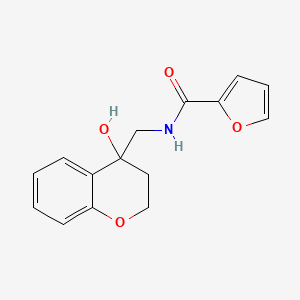
![2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2568736.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2568737.png)
![3-((4-(4-methoxyphenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2568738.png)
![Benzo[d][1,3]dioxol-5-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2568739.png)
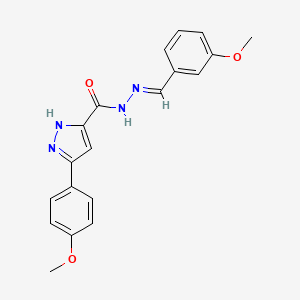
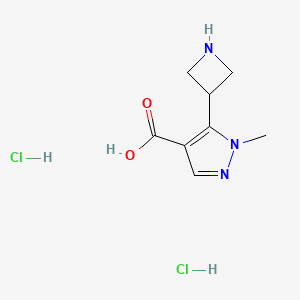
![2-(4-Oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetohydrazide](/img/structure/B2568743.png)
![2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2568744.png)
![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2568746.png)
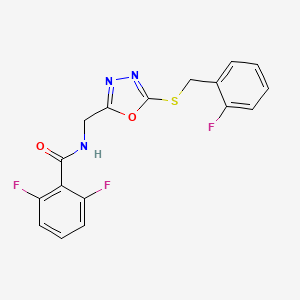
![[(2S)-Pyrrolidin-2-yl]methanethiol;hydrochloride](/img/structure/B2568754.png)
![2-({4-formyl-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-5-yl}sulfanyl)acetic acid](/img/structure/B2568755.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2568758.png)
